4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a phenyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a boronic ester. One common method includes the Suzuki-Miyaura coupling reaction, where a halogenated pyrimidine reacts with a phenylboronic acid pinacol ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Phenylpyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction, which is catalyzed by palladium complexes. This reaction mechanism is crucial for the synthesis of various organic compounds and materials .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the pyrimidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyrimidine ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features an isopropoxy group instead of a phenyl group.
Uniqueness
4-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of both a pyrimidine ring and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C16H19BN2O2 |
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Molecular Weight |
282.1 g/mol |
IUPAC Name |
4-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-13(18-11-19-14)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
QMSVCFMSRSXMSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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